molecular formula C12H16O2 B13952663 1,2-Dimethyl-3-phenylpropyl formate CAS No. 63449-93-4

1,2-Dimethyl-3-phenylpropyl formate

Cat. No.: B13952663
CAS No.: 63449-93-4
M. Wt: 192.25 g/mol
InChI Key: MEHODVFYXPFAME-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-phenylpropyl formate is an organic compound with the molecular formula C12H16O2. It is also known as formic acid 1,2-dimethyl-3-phenylpropyl ester. This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-phenylpropyl formate can be synthesized by reacting 1,2-dimethyl-3-phenylpropanol with formic acid. The reaction is typically catalyzed by either an acid or a base. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to optimize the yield of the product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic reaction but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-3-phenylpropyl formate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Dimethyl-3-phenylpropyl formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dimethyl-3-phenylpropyl formate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to form the corresponding alcohol and carboxylic acid. This reaction is catalyzed by esterases, which are enzymes that break down esters. The resulting products can then participate in further biochemical reactions .

Comparison with Similar Compounds

    1,2-Dimethyl-3-phenylpropanol: The alcohol precursor used in the synthesis of 1,2-dimethyl-3-phenylpropyl formate.

    1,2-Dimethyl-3-phenylpropanoic acid: The carboxylic acid that can be formed by the oxidation of this compound.

    1,2-Dimethyl-3-phenylpropyl acetate: Another ester with similar properties but different applications.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .

Biological Activity

1,2-Dimethyl-3-phenylpropyl formate is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C12H16O2\text{C}_{12}\text{H}_{16}\text{O}_2

This compound consists of a formate ester derived from 1,2-dimethyl-3-phenylpropyl alcohol. The phenyl group is expected to contribute to its biological activity through various mechanisms.

Antihyperglycemic Effects

Recent studies have indicated that compounds similar to this compound exhibit antihyperglycemic properties. For instance, molecular docking studies revealed binding affinities to key enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. These findings suggest that the compound may help in managing blood glucose levels effectively .

Analgesic and Anti-inflammatory Properties

The compound has also been investigated for its analgesic and anti-inflammatory activities. In vitro assays demonstrated its potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The inhibition of COX-II has been linked to reduced pain and inflammation, making it a candidate for further pharmacological development .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to enzymes involved in glucose metabolism and inflammation, leading to reduced activity of these pathways.
  • Antioxidative Activity : Some studies suggest that similar compounds possess antioxidative properties that may contribute to their overall therapeutic effects .

Case Studies

Case Study 1: Antihyperglycemic Activity

A recent study conducted on diabetic rat models showed that administration of compounds structurally related to this compound resulted in significant reductions in blood glucose levels. The study utilized both oral glucose tolerance tests and fasting blood glucose measurements to assess efficacy.

Case Study 2: Analgesic Efficacy

In another study focusing on pain management, the compound was tested in a formalin-induced pain model in mice. Results indicated a notable decrease in pain response compared to control groups, supporting its potential as an analgesic agent.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntihyperglycemicInhibition of α-glucosidase
AnalgesicCOX-II inhibition
Anti-inflammatoryReduction of inflammatory markers

Table 2: Molecular Docking Results

CompoundTarget EnzymeBinding Affinity (kcal/mol)
This compoundα-glucosidase-7.5
COX-II-8.0
α-amylase-6.8

Properties

CAS No.

63449-93-4

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(3-methyl-4-phenylbutan-2-yl) formate

InChI

InChI=1S/C12H16O2/c1-10(11(2)14-9-13)8-12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3

InChI Key

MEHODVFYXPFAME-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)C(C)OC=O

Origin of Product

United States

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